molecular formula C15H22N4O3 B14635316 7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 57076-66-1

7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14635316
CAS No.: 57076-66-1
M. Wt: 306.36 g/mol
InChI Key: YUYJADXHLDWTIR-UHFFFAOYSA-N
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Description

7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process may include alkylation, cyclization, and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial to achieve efficient production. Advanced purification techniques like crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

What sets 7-(3-Oxobutyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

57076-66-1

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

7-(3-oxobutyl)-1,3-di(propan-2-yl)purine-2,6-dione

InChI

InChI=1S/C15H22N4O3/c1-9(2)18-13-12(14(21)19(10(3)4)15(18)22)17(8-16-13)7-6-11(5)20/h8-10H,6-7H2,1-5H3

InChI Key

YUYJADXHLDWTIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C1=O)C(C)C)N(C=N2)CCC(=O)C

Origin of Product

United States

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